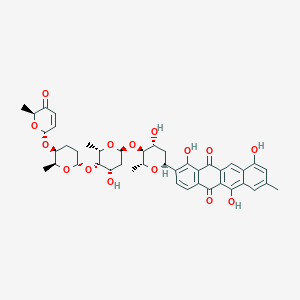
Galtamycin B
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Galtamycin B is a secondary metabolite isolated from the actinomycete Micromonospora sp. strain Tü 6368. This compound belongs to the angucycline family of antibiotics and has shown significant cytostatic effects against various human tumor cell lines . It is a member of the galtamycin family, which includes several other related compounds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Galtamycin B is typically isolated from the fermentation broth of Micromonospora sp. strain Tü 6368. The fermentation process involves cultivating the microorganism in a suitable medium, followed by extraction and purification of the compound using chromatographic techniques .
Industrial Production Methods: Industrial production of this compound involves large-scale fermentation of Micromonospora sp. strain Tü 6368. The fermentation conditions are optimized to maximize the yield of this compound. The addition of polystyrene resin Amberlite XAD-16 during fermentation has been shown to increase the quantity and number of secondary metabolites produced .
Análisis De Reacciones Químicas
Types of Reactions: Galtamycin B undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are typically carried out under controlled conditions using specific reagents.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired transformations.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound.
Aplicaciones Científicas De Investigación
Galtamycin B has a wide range of scientific research applications, including:
Chemistry: this compound is used as a model compound in studies of angucycline antibiotics. Its unique structure and reactivity make it a valuable tool for understanding the chemistry of this class of compounds.
Medicine: The cytostatic properties of this compound suggest potential applications in the development of anticancer drugs. Further research is needed to explore its therapeutic potential.
Industry: this compound and related compounds are of interest in the pharmaceutical industry for their potential use as lead compounds in drug discovery and development.
Mecanismo De Acción
Galtamycin B is part of the angucycline family of antibiotics, which includes several other related compounds such as retymicin and saquayamycin Z . These compounds share a similar core structure but differ in their substituents and biological activities. This compound is unique in its specific cytostatic effects against human tumor cell lines, distinguishing it from other members of the family.
Comparación Con Compuestos Similares
- Retymicin
- Saquayamycin Z
- Galtamycin C
- Vineomycin D
Each of these compounds has unique structural features and biological activities, making them valuable for various scientific research applications .
Propiedades
Número CAS |
855779-79-2 |
|---|---|
Fórmula molecular |
C43H48O15 |
Peso molecular |
804.8 g/mol |
Nombre IUPAC |
1,6,10-trihydroxy-2-[(2R,4R,5S,6R)-4-hydroxy-5-[(2S,4S,5S,6S)-4-hydroxy-6-methyl-5-[(2S,5S,6S)-6-methyl-5-[[(2R,6S)-6-methyl-5-oxo-2H-pyran-2-yl]oxy]oxan-2-yl]oxyoxan-2-yl]oxy-6-methyloxan-2-yl]-8-methyltetracene-5,12-dione |
InChI |
InChI=1S/C43H48O15/c1-17-12-25-24(28(45)13-17)14-26-37(40(25)50)39(49)23-7-6-22(38(48)36(23)41(26)51)32-15-29(46)42(20(4)52-32)58-35-16-30(47)43(21(5)55-35)57-34-11-9-31(19(3)54-34)56-33-10-8-27(44)18(2)53-33/h6-8,10,12-14,18-21,29-35,42-43,45-48,50H,9,11,15-16H2,1-5H3/t18-,19-,20+,21-,29+,30-,31-,32+,33-,34-,35-,42+,43+/m0/s1 |
Clave InChI |
NWYUSUAHSWSTCK-UHCMZIKDSA-N |
SMILES isomérico |
C[C@H]1[C@H](CC[C@@H](O1)O[C@@H]2[C@@H](O[C@H](C[C@@H]2O)O[C@@H]3[C@H](O[C@H](C[C@H]3O)C4=C(C5=C(C=C4)C(=O)C6=C(C5=O)C=C7C(=CC(=CC7=C6O)C)O)O)C)C)O[C@H]8C=CC(=O)[C@@H](O8)C |
SMILES canónico |
CC1C(CCC(O1)OC2C(OC(CC2O)OC3C(OC(CC3O)C4=C(C5=C(C=C4)C(=O)C6=C(C5=O)C=C7C(=CC(=CC7=C6O)C)O)O)C)C)OC8C=CC(=O)C(O8)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


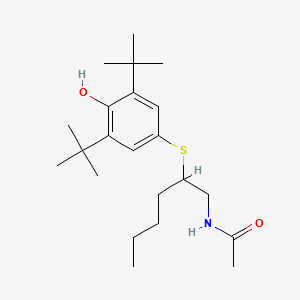

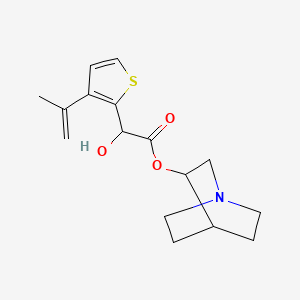
![3-[[(1S,2R,19R,22S,34S,37R,40R,52S)-22-amino-52-(6-aminohexylcarbamoyl)-5,15-dichloro-2,26,31,44,47,49,64-heptahydroxy-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46,48,50,62,65-henicosaen-48-yl]methylamino]propyl-decyl-dimethylazanium](/img/structure/B12780362.png)
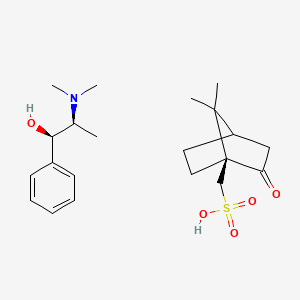
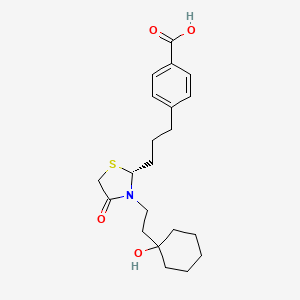
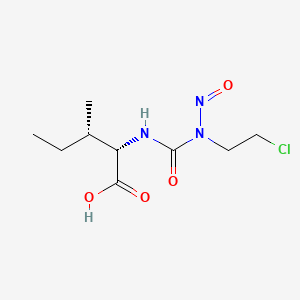
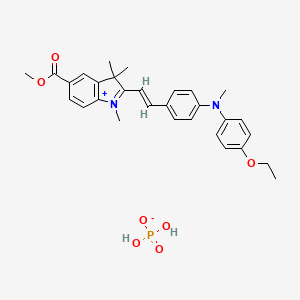
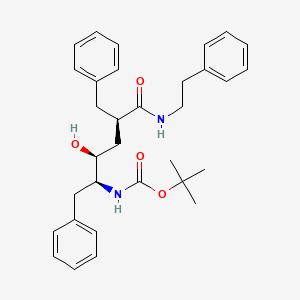
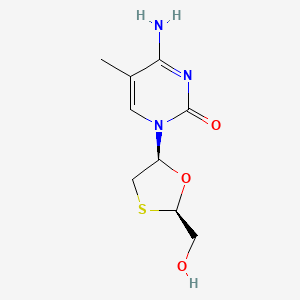

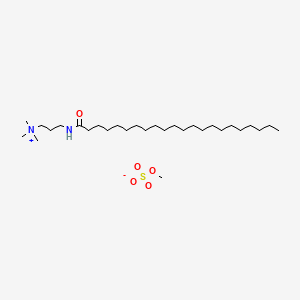
![N-[4-(methoxymethyl)-1-(2-thiophen-2-ylethyl)piperidin-4-yl]-N-phenylbutanamide](/img/structure/B12780399.png)

